Unique Steric and Conformational Profile from N-Cyclopentyl Substitution
The N-cyclopentyl substituent on the 1,2-diamine core introduces a specific steric volume and conformational constraint not present in smaller N-alkyl analogs (e.g., N-methyl or N-ethyl). While direct comparative biological activity data for this exact compound is not publicly available in primary literature or patents, the N-cyclopentyl group is a well-established pharmacophore modification in kinase inhibitor design, where it serves to occupy hydrophobic pockets and influence the dihedral angle of the amine linkage. The molecular weight of the target compound is 273.14 g/mol, with a calculated LogP of 4.18, reflecting the enhanced lipophilicity conferred by the cyclopentyl group relative to a hypothetical N-methyl analog, which would be expected to have a LogP approximately 1.5 units lower based on fragment contribution methods .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) as surrogates for steric and hydrophobic character |
|---|---|
| Target Compound Data | MW = 273.14 g/mol; Calculated LogP = 4.18 |
| Comparator Or Baseline | Hypothetical N-Methyl Analog: Estimated MW ~ 231 g/mol; Estimated LogP ~ 2.7 (class-level inference based on fragment contributions) |
| Quantified Difference | MW increase of ~42 g/mol (18% higher); LogP increase of ~1.5 units (55% higher lipophilicity) |
| Conditions | Calculated physicochemical properties from standard fragment-based prediction algorithms; no experimental measurement data available |
Why This Matters
The substantially higher lipophilicity and larger steric profile of the N-cyclopentyl group relative to simpler N-alkyl analogs predict differential membrane permeability, metabolic stability, and target binding interactions, making generic substitution scientifically unjustified without empirical validation.
